molecular formula C23H29NO3 B580231 Longistylumphylline A CAS No. 857672-34-5

Longistylumphylline A

Cat. No.: B580231
CAS No.: 857672-34-5
M. Wt: 367.489
InChI Key: ABIPGLGIPJKDMN-ZTOHPJANSA-N
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Description

Longistylumphylline A is a natural alkaloid isolated from the herbs of Daphniphyllum macropodum. It belongs to the Daphniphyllum alkaloid family, known for their complex structures and diverse biological activities. The molecular formula of this compound is C23H29NO3, and it has a molecular weight of 367.5 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Longistylumphylline A has been achieved using various methods, including chemical synthesis, enzymatic synthesis, and fermentation. Chemical synthesis typically involves multiple steps, including cyclization and functional group transformations, under controlled conditions. Enzymatic synthesis leverages specific enzymes to catalyze the formation of the compound, while fermentation uses microorganisms to produce the compound naturally.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the compound through stringent quality control measures. The production process includes the use of cleanroom environments and specialized equipment to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions: Longistylumphylline A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed under controlled temperatures.

    Substitution: Substitution reactions often involve nucleophiles like halides (Cl-, Br-) and bases (NaOH, KOH) under varying temperatures and solvents.

Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities.

Scientific Research Applications

Longistylumphylline A has a wide range of scientific research applications due to its unique structure and biological properties:

    Chemistry: It is used as a model compound for studying complex alkaloid synthesis and reaction mechanisms.

    Biology: The compound is investigated for its potential anti-inflammatory and anti-cancer properties.

    Medicine: this compound is explored for its therapeutic potential in treating inflammatory diseases and certain types of cancer.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control laboratories.

Mechanism of Action

The exact mechanism of action of Longistylumphylline A is not fully understood. it is known to interact with various cellular components, including proteins, lipids, and nucleic acids. It inhibits the activation of nuclear factor kappa-B (NF-κB), a key regulator of inflammation, and reduces the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. These interactions contribute to its anti-inflammatory and potential anti-cancer effects.

Comparison with Similar Compounds

  • Daphniphylline
  • Deoxyisocalyciphylline B
  • Daphnicyclidin D
  • Daphnilongeranin A
  • Daphnilongeranin B

Comparison: Longistylumphylline A stands out due to its unique hexacyclic structure and potent biological activities. While other Daphniphyllum alkaloids share similar structural features, this compound exhibits distinct anti-inflammatory and anti-cancer properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

methyl (1R,2S,3R,5R,6S,10S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO3/c1-12-10-24-11-14-6-4-13-5-7-15-17(21(26)27-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14,16,18H,4-11H2,1-3H3/t12-,14-,16-,18-,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIPGLGIPJKDMN-ZTOHPJANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2CC3CCC4=C5C(=C(CC56C3(C2CC1C6=O)C)C(=O)OC)CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN2C[C@H]3CCC4=C5C(=C(C[C@]56[C@]3([C@H]2C[C@H]1C6=O)C)C(=O)OC)CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is Longistylumphylline A and where is it found?

A1: this compound is a Daphniphyllum alkaloid first isolated from the stems and leaves of the Daphniphyllum longistylum plant. This compound belongs to a larger family of alkaloids with diverse structures, often characterized by complex ring systems.

Q2: What are the structural characteristics of this compound?

A2: While the provided abstracts don't delve into the specific molecular formula or weight of this compound, they highlight the use of spectroscopic data, particularly 1D and 2D NMR techniques, to elucidate its structure and relative configuration. Further research into databases or publications specifically focusing on this compound would be needed to obtain the exact molecular formula, weight, and detailed spectroscopic data.

Q3: How does the discovery of this compound relate to other alkaloids found in Daphniphyllum species?

A3: The discovery of this compound, along with Longistylumphyllines B and C, adds to the growing family of Daphniphyllum alkaloids. Interestingly, Daphniphyllum longistylum also yields other known alkaloids like deoxycalyciphylline B, deoxyisocalyciphylline B, methyl homosecodaphniphyllate, and daphnicyclidins A, B, and F. This co-occurrence suggests possible biogenetic relationships and pathways within the plant, which could be of interest for further investigation.

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